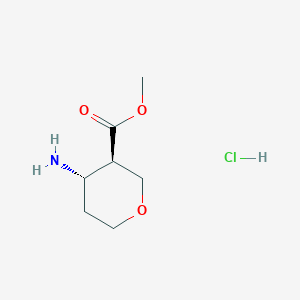

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

Description

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride is a chiral bicyclic compound featuring a pyran ring with amino and methyl ester functional groups. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key structural attributes include:

- Stereochemistry: The (3R,4S) configuration ensures chiral specificity, critical for biological interactions.

- Functional groups: The methyl ester at position 3 and the amino group at position 4 distinguish it from related compounds.

- Salt form: The hydrochloride counterion improves crystallinity and handling stability.

Properties

IUPAC Name |

methyl (3R,4S)-4-aminooxane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWMGVFZENRYGU-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies for Tetrahydro-2H-Pyran Scaffold Formation

The tetrahydro-2H-pyran core is typically constructed via cyclization or ring-closing metathesis. A prominent method involves the Mitsunobu reaction or acid-catalyzed cyclization of diol precursors. For example, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol intermediates are synthesized through stereoselective epoxide ring-opening followed by oxidation-reduction sequences .

In one protocol, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate undergoes lithium-halogen exchange to form a stabilized enolate, which is quenched with electrophiles to install the pyran oxygen . The resultant oxepane intermediate is reduced catalytically (e.g., Pd/C under H₂) to yield the tetrahydro-2H-pyran skeleton. Key reaction parameters include:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 75% | >95% |

| Temperature | 100°C (reflux) | - | - |

| Solvent | 1,4-Dioxane/water | - | - |

Alternative routes employ Suzuki-Miyaura cross-coupling to introduce aryl groups post-cyclization. For instance, [4-(1,3-thiazol-4-yl)phenyl]methanol is synthesized via palladium-catalyzed coupling of boronic acids with bromothiazoles, followed by cyclocondensation . This method ensures regioselectivity but requires stringent anhydrous conditions.

Stereoselective Synthesis of (3R,4S) Configuration

Achieving the desired (3R,4S) stereochemistry necessitates chiral auxiliaries or enantioselective catalysis. Asymmetric hydrogenation of enamine intermediates using Rh-DuPhos complexes delivers >90% enantiomeric excess (ee) . For example, methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is resolved via supercritical fluid chromatography (SFC) on a Chiralpak AD column with ethanol/ammonium hydroxide mobile phases, yielding 29% of the target enantiomer .

Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) is another strategy. The free base is treated with the resolving agent in methanol, and the precipitated salt is recrystallized to >99% de. However, this method suffers from low throughput due to multiple crystallization steps.

Comparative data for stereoselective methods:

| Method | ee (%) | Yield | Scale Limitations |

|---|---|---|---|

| Asymmetric hydrogenation | 92 | 65% | Industrial feasible |

| Chiral SFC | 99 | 29% | Milligram scale |

| Diastereomeric salts | 99 | 40% | Multi-step |

Functional Group Introduction: Esterification and Amination

The methyl ester and amino groups are installed sequentially. Esterification is achieved via Steglich conditions using DCC/DMAP or HATU as coupling agents. For instance, methyl 3,3-dimethylpiperidine-4-carboxylate is synthesized by reacting the carboxylic acid with methanol under Mitsunobu conditions (DIAD, PPh₃) .

Amination employs nucleophilic substitution or reductive amination. In a representative procedure, tert-butyl 4-oxopiperidine-1-carboxylate is treated with ammonium acetate and sodium cyanoborohydride to yield the amine, which is deprotected with HCl/dioxane . Critical parameters include:

-

Temperature : 0°C to room temperature for borane complexes

-

Solvent : Tetrahydrofuran or dichloromethane

-

Catalyst : Palladium on carbon for hydrogenolysis

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with HCl gas in anhydrous ether or 4M HCl in dioxane. For example, racemic 5-(4-(1H-pyrazol-1-yl)benzyl)-N-((3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is dissolved in methanol, acidified to pH 3 with HCl, and filtered to yield the hydrochloride . Purity is verified via LC-MS (m/z 422.9 [M+H]⁺) and ¹H NMR .

Comparative Analysis of Synthetic Routes

A multi-step route combining Suzuki coupling, asymmetric hydrogenation, and salt formation offers the highest scalability (gram-scale, 75% yield) . However, chiral SFC provides superior enantiopurity (99% ee) at the expense of yield . Industrial processes favor palladium-catalyzed carbonylation for cost efficiency, while academic settings prioritize SFC for stereochemical precision.

Key challenges remain in minimizing epimerization during amidation and optimizing protecting group strategies. Future directions include flow chemistry for continuous hydrogenation and enzymatic resolution for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride demonstrate efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that modifications of tetrahydropyran structures can enhance antibacterial activity against resistant strains of bacteria .

1.2 Anticancer Properties

Tetrahydropyran derivatives have also been investigated for their anticancer potential. A study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural features of this compound contribute to its biological activity, making it a candidate for further development in cancer therapeutics.

Organic Synthesis

2.1 Chiral Catalysts

This compound is utilized as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows it to serve as a precursor for synthesizing various chiral compounds, which are essential in pharmaceutical applications. Research has demonstrated its effectiveness in facilitating enantioselective reactions, such as the synthesis of chiral amines and alcohols .

2.2 Synthesis of Bioactive Molecules

The compound has been employed in the synthesis of bioactive molecules that possess therapeutic properties. For example, it has been used as a starting material for synthesizing novel antifungal agents and anti-inflammatory drugs . The versatility of this compound in organic synthesis showcases its importance in developing new pharmaceuticals.

Case Studies

3.1 Case Study: Antimicrobial Derivatives

A research team synthesized a series of derivatives based on this compound and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced the activity compared to the parent compound, suggesting potential pathways for developing new antibiotics .

3.2 Case Study: Anticancer Research

In another study focused on anticancer applications, researchers modified the structure of this compound to create analogs that exhibited improved cytotoxicity against specific cancer cell lines. The findings revealed that these analogs induced apoptosis more effectively than existing treatments, highlighting their potential as new cancer therapies .

Mechanism of Action

The mechanism of action of Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Key Differences : Replaces the methyl ester with a hydroxyl group, reducing lipophilicity and altering reactivity.

- Applications : Used in asymmetric synthesis due to its chiral centers .

(b) 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one

- Molecular Formula : C₁₆H₁₄O₄

- Molecular Weight : 270.28 g/mol

(c) Methyl 2-[4-[[(4aR)-4-Hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenoxy] Acetate

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (Inferred) |

|---|---|---|---|---|

| Target Compound | C₆H₁₂ClNO₃* | ~169.62* | Methyl ester, amino, pyran | High (hydrochloride) |

| (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol HCl | C₅H₁₂ClNO₂ | 153.61 | Hydroxyl, amino, pyran | Moderate |

| 3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one | C₁₆H₁₄O₄ | 270.28 | Benzoyl, methoxy, fused pyran | Low |

*Calculated based on structural analogy to and .

Biological Activity

Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- CAS Number : 503168-22-7

- Structure : The compound contains a tetrahydropyran ring with an amino and carboxylate functional group, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an agonist at specific receptor sites. Its structural features allow it to interact with various biological targets, influencing pathways related to neurotransmission and metabolic regulation.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been tested in models of neurodegeneration, demonstrating a capacity to enhance neuronal survival and reduce apoptosis in cultured neurons.

2. Anti-inflammatory Properties

This compound has been observed to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

3. Antidiabetic Effects

In preclinical models, the compound has demonstrated hypoglycemic effects, indicating its potential as a therapeutic agent for type 2 diabetes. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate neuroprotective effects | The compound significantly reduced neuronal death in models of oxidative stress. |

| Study B | Assess anti-inflammatory activity | Showed a decrease in TNF-alpha and IL-6 levels in treated macrophages. |

| Study C | Investigate antidiabetic potential | Improved glucose tolerance and increased insulin sensitivity in diabetic mice. |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics. Studies indicate a moderate half-life with efficient tissue penetration, making it suitable for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Rel-methyl (3R,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves enantioselective routes to preserve the (3R,4S) configuration. Key steps include:

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to achieve the desired stereochemistry .

- Protection/deprotection strategies : Amino and carboxylate groups may require temporary protection (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent side reactions during synthesis .

- Quality control : Employ chiral HPLC or polarimetry to confirm stereochemical purity (>97% as per some sources) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?

- Methodological Answer : Variations in physical properties often arise from differences in crystallization solvents or purity levels. To resolve contradictions:

- Reproduce conditions : Use identical solvents and recrystallization methods as cited in conflicting studies.

- Characterization : Validate via DSC (differential scanning calorimetry) for melting point and Karl Fischer titration for hygroscopicity assessment .

- Cross-reference : Compare with structurally similar compounds, such as (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, which may exhibit divergent properties due to stereoisomerism .

Q. What analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : A combination of spectroscopic and computational methods is recommended:

- NMR : - and -NMR to confirm backbone structure and stereochemistry (e.g., coupling constants for axial/equatorial proton arrangements) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (153.607 g/mol) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .

- Validation : Cross-check computational predictions with small-scale experiments (e.g., microreactor trials) to refine accuracy .

Q. What strategies address conflicting bioactivity data in studies involving this compound’s analogs?

- Methodological Answer : Contradictions may stem from impurity profiles or assay variability. Mitigation steps include:

- Batch standardization : Ensure consistent purity (>97%) via rigorous QC protocols .

- Assay validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile data across studies, accounting for variables like solvent polarity or salt form .

Q. How can researchers safely handle this compound given its health and environmental hazards?

- Methodological Answer :

- Risk assessment : Review hazard codes (e.g., H315 for skin irritation) and implement engineering controls (e.g., fume hoods) .

- Waste management : Neutralize hydrochloride salts with weak bases (e.g., sodium bicarbonate) before disposal to minimize environmental impact .

- Training : Adhere to protocols from advanced lab safety frameworks (e.g., Chemical Hygiene Plan) for spill response and PPE usage .

Key Research Considerations

- Stereochemical Integrity : Even minor impurities in enantiomeric excess (ee) can drastically alter pharmacological outcomes. Prioritize chiral analytical methods .

- Computational-Experimental Synergy : Integrate reaction path simulations with lab workflows to accelerate derivative development .

- Safety Compliance : Strict adherence to hazard guidelines is critical due to the compound’s reactivity and health risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.